azido-FTY720

描述

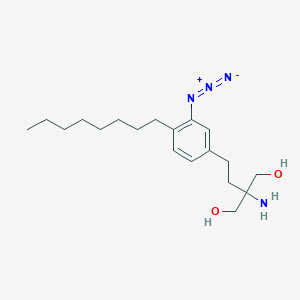

叠氮基-FTY720是FTY720的光活化类似物,FTY720是ISP-1(霉菌素)的衍生物,而ISP-1是来自中国草药银耳的真菌代谢产物。叠氮基-FTY720主要用于科学研究,用于识别FTY720与其受体之间的结合位点。它是一种含有叠氮基的点击化学试剂,使其能够与含有炔烃基团的分子发生铜催化的叠氮-炔烃环加成反应 .

准备方法

合成路线和反应条件

叠氮基-FTY720的合成涉及将叠氮基引入FTY720分子中。这可以通过一系列化学反应来实现,通常从母体化合物FTY720开始。叠氮基通过亲核取代反应引入,其中FTY720分子上的合适离去基团被叠氮离子取代。反应条件通常涉及使用诸如二甲基亚砜(DMSO)之类的溶剂和诸如碘化铜(I)之类的催化剂来促进取代过程 .

工业生产方法

虽然叠氮基-FTY720的具体工业生产方法没有广泛记录,但大规模有机合成的基本原理适用。这包括优化反应条件以提高产率和纯度,使用可扩展的溶剂和试剂,以及采用重结晶或色谱等纯化技术来分离最终产物。

化学反应分析

反应类型

叠氮基-FTY720会发生几种类型的化学反应,包括:

铜催化的叠氮-炔烃环加成(CuAAC): 该反应涉及叠氮基-FTY720中的叠氮基在铜催化剂存在下与炔烃基团反应,形成三唑环。

应变促进的炔烃-叠氮环加成(SPAAC): 该反应不需要铜催化剂,涉及叠氮基与应变炔烃(如二苯并环辛炔(DBCO)或双环壬炔(BCN))反应

常见试剂和条件

CuAAC: 需要碘化铜(I)作为催化剂,一种含有炔烃的分子,以及诸如DMSO或乙腈之类的溶剂。

主要产品

这些反应的主要产物是三唑衍生物,它们是由叠氮基与炔烃基团环加成形成的。这些产物由于其稳定性和特异性,通常用于生物偶联和标记研究。

科学研究应用

Chemical Applications

Click Chemistry

Azido-FTY720 serves as a valuable reagent in click chemistry, allowing for the synthesis of complex molecules and bioconjugates. The azide group enables it to participate in copper-catalyzed azide-alkyne cycloaddition reactions, which are pivotal for constructing diverse chemical entities.

Biological Applications

Protein-Ligand Interaction Studies

this compound is instrumental in identifying binding sites between FTY720 and its receptors. This is crucial for understanding the molecular mechanisms underlying its biological effects, particularly in immunomodulation and neuroprotection .

Neuroprotective Effects

Research has demonstrated that FTY720 can reduce excitotoxic neuronal death and modulate neuroinflammation. In vivo studies using rat models have shown that FTY720 administration significantly decreases neuronal loss and microgliosis following excitotoxic injury .

Medical Applications

Immunomodulation

this compound is being investigated for its potential therapeutic effects in autoimmune diseases such as multiple sclerosis. It functions by reducing peripheral lymphocyte counts, thereby modulating immune responses .

Cancer Therapy

Studies indicate that FTY720 can induce cell death in various cancer cell lines, suggesting its potential as an anti-cancer agent. This mechanism involves rapid phosphatidylserine externalization, a marker of apoptosis .

Data Tables

Case Study 1: Neuroprotection

In a study investigating the neuroprotective effects of FTY720, researchers administered the compound to rat models subjected to kainic acid-induced excitotoxicity. Results indicated that FTY720 significantly reduced neuronal loss in the CA3 region of the hippocampus and decreased microglial activation at the lesion site. This suggests a protective role against neuroinflammation and excitotoxicity .

Case Study 2: Immunomodulation

A study focused on the effects of FTY720 on dendritic cells (DCs) revealed that it induces anergy and suppresses nitric oxide production upon LPS activation. This modulation affects DC maturation and function, indicating potential therapeutic implications for inflammatory diseases .

作用机制

叠氮基-FTY720通过与鞘氨醇-1-磷酸(S1P)受体结合发挥作用,特别是S1P1、S1P3、S1P4和S1P5。结合后,它调节与这些受体相关的信号通路,导致淋巴细胞迁移和免疫反应发生改变。叠氮基允许光活化,使研究人员能够实时和在受控条件下研究结合相互作用 .

相似化合物的比较

叠氮基-FTY720由于其光活化性质及其在点击化学中的应用而独一无二。类似化合物包括:

FTY720: 母体化合物,以其免疫调节作用而闻名。

ISP-1(霉菌素): 鞘氨醇的结构类似物,也是一种真菌代谢产物。

叠氮基鞘氨醇: 另一种用于类似研究应用的含有叠氮基的类似物.

叠氮基-FTY720因其通过点击化学形成稳定的三唑环的能力而脱颖而出,使其成为生物偶联和分子标记研究中宝贵的工具。

生物活性

Azido-FTY720, a derivative of FTY720 (fingolimod), has garnered attention due to its unique properties and potential therapeutic applications. FTY720 is primarily known as a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis, but this compound presents distinct biological activities that merit further investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for therapeutic use.

This compound operates through several mechanisms, primarily influencing immune responses and neuroprotection. The compound is known to modulate S1P receptors, which play critical roles in lymphocyte egress and immune cell trafficking.

- S1P Receptor Modulation : this compound is phosphorylated in vivo to produce an active form that acts as a non-selective agonist at S1P receptors, particularly affecting lymphocyte migration and activation .

- Neuroprotective Effects : Studies indicate that this compound can protect neurons from excitotoxicity. In vitro experiments have demonstrated its ability to reduce neuronal death induced by NMDA or amyloid beta oligomers .

- Anti-inflammatory Properties : The compound has shown potential in modulating microglial activation and reducing pro-inflammatory cytokine production, thereby shifting the microglial phenotype towards a neuroprotective state .

Neuroprotective Studies

A significant body of research highlights the neuroprotective effects of this compound. For instance, in an animal model using kainic acid to induce excitotoxicity, this compound administration resulted in decreased neuronal loss in the hippocampus and reduced microgliosis at the injury site .

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vivo | Kainic Acid-induced Injury | Reduced neuronal loss; decreased microglial activation |

| In Vitro | Neuronal Cultures | Counteracted NMDA-induced neuronal death |

| In Vivo | Multiple Sclerosis Model | Reduced clinical signs and inflammation |

Immune Response Modulation

This compound's impact on dendritic cells (DCs) has also been explored. Research indicates that it can induce anergy in both immature and mature DCs upon LPS activation, leading to down-regulation of pro-inflammatory cytokines such as IL-6 and TNF-α . This modulation suggests potential applications in treating autoimmune conditions.

| Cell Type | Treatment | Observed Effects |

|---|---|---|

| Bone Marrow-Derived DCs | This compound + LPS | Decreased maturation markers; reduced cytokine production |

Case Studies and Clinical Implications

Recent studies have suggested that this compound could enhance therapeutic strategies for conditions involving neuroinflammation and neurodegeneration. For example:

- Postoperative Cognitive Dysfunction : In a study examining cognitive function post-surgery, this compound treatment improved memory and reduced microglial activation, indicating its potential in mitigating cognitive decline associated with surgical stress .

- Cancer Therapeutics : this compound has shown promise in inducing cell death in acute myeloid leukemia (AML) cell lines through non-canonical pathways independent of traditional apoptotic mechanisms .

属性

IUPAC Name |

2-amino-2-[2-(3-azido-4-octylphenyl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O2/c1-2-3-4-5-6-7-8-17-10-9-16(13-18(17)22-23-21)11-12-19(20,14-24)15-25/h9-10,13,24-25H,2-8,11-12,14-15,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPFGLNTCQQHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C=C(C=C1)CCC(CO)(CO)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。